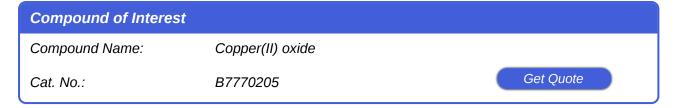


The Electronic Band Structure of Monoclinic Copper Oxide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoclinic copper oxide (CuO), a p-type semiconductor, has garnered significant attention due to its unique electronic and magnetic properties.[1] As a transition metal oxide with a narrow band gap, CuO is a promising material for various applications, including catalysis, solar energy conversion, and as a component in high-temperature superconductors.[1][2] A thorough understanding of its electronic band structure is paramount for the rational design and development of novel technologies. This technical guide provides a comprehensive overview of the electronic band structure of monoclinic CuO, detailing experimental and theoretical methodologies for its characterization and presenting key quantitative data.

Data Presentation

The electronic properties of monoclinic CuO are summarized in the tables below, providing a comparative overview of experimentally determined and theoretically calculated parameters.



Parameter	Experimental Value (eV)	Method	Reference
Indirect Band Gap	1.41	Optical Absorption	[2][3][4]
Indirect Band Gap	1.22	UV-Vis Spectroscopy	[5]
Indirect Band Gap	1.45	Diffuse Reflectance Spectroscopy	[6]
Direct Band Gap	3.35	UV-Vis Spectroscopy	[5]
Optical Band Gap	1.3 - 1.7	[2]	
Optical Band Gap	1.42 - 1.44	UV-Vis Spectroscopy	[7]

Table 1: Experimentally Determined Band Gap of Monoclinic CuO. This table summarizes a range of experimentally measured band gap values for monoclinic copper oxide, highlighting the different optical techniques employed for their determination.

Parameter	Theoretical Value (eV)	Method	Reference
Indirect Band Gap	1.41	DFT+U (UCu-3d = 8 eV, UO-2p = 4.5 eV)	[2][3][4]
Indirect Band Gap	1.58	DFT+U	
Band Gap	1.0	DFT (GGA-PBE and LDA-CA-PZ)	[8]
Indirect Band Gap	0.87	DFT (c-CuO)	[6]
Band Gap	0.00	DFT (m-CuO)	[6][9]
Band Gap	1.25	DFT+U	[10]
Indirect Band Gap	0.84	Many-body GW	[11]
Direct Band Gap	1.59	Many-body GW	[11]



Table 2: Theoretically Calculated Band Gap of Monoclinic CuO. This table presents band gap values obtained from various theoretical calculations, primarily using Density Functional Theory (DFT) with different functionals and corrections like DFT+U and GW approximation. Standard DFT calculations often underestimate the band gap of CuO, predicting it to be metallic (0.00 eV).[6][9]

Carrier Type	Effective Mass (m ₀)	Method	Reference
Electron	0.4 - 0.95	[2]	
Hole	< 3.7	Tight-binding model	

Table 3: Effective Mass of Charge Carriers in Copper Oxide. This table provides available data on the effective masses of electrons and holes in copper oxide. Note that these values may not be specific to the monoclinic phase of CuO.

Experimental Protocols

The determination of the electronic band structure of monoclinic CuO relies on a combination of experimental techniques that probe the energy and momentum of electrons within the material.

Optical Absorption Spectroscopy

Objective: To determine the optical band gap of monoclinic CuO.

Methodology:

- Sample Preparation: Thin films of monoclinic CuO are prepared on a transparent substrate (e.g., glass) using methods like spray pyrolysis.[12][13] The thickness of the film is a critical parameter and should be carefully controlled.
- Spectrophotometer Setup: A UV-Vis spectrophotometer is used to measure the absorbance and transmittance of the CuO thin film over a range of wavelengths (e.g., 190-1100 nm).[12] An uncoated substrate is used as a reference to correct for substrate absorption.



- Data Acquisition: The absorption coefficient (α) is calculated from the measured absorbance (A) and film thickness (t) using the Beer-Lambert law: $\alpha = 2.303 * A / t$.
- Tauc Plot Analysis: The nature of the band gap (direct or indirect) is determined by plotting
 (αhν)^n against the photon energy (hν), where 'n' is an index that depends on the nature of
 the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).[5][12]
- Band Gap Determination: The optical band gap energy (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis where $(\alpha h \nu)^n = 0.[5]$

X-ray Photoelectron Spectroscopy (XPS)

Objective: To probe the valence band electronic structure and determine the elemental composition and oxidation states of monoclinic CuO.

Methodology:

- Sample Preparation: The monoclinic CuO sample, either as a powder or a thin film, is mounted on a sample holder. For powder samples, it can be dispersed on a conductive tape (e.g., graphite) to minimize charging effects.[14] To obtain a clean surface, the sample is often sputtered with Ar+ ions in an ultra-high vacuum (UHV) chamber. For single crystals, insitu cleaving is preferred to expose a fresh surface.[5]
- XPS System: The analysis is performed in an XPS system equipped with a monochromatic X-ray source (e.g., Al Kα with energy 1486.6 eV).[14] The system is maintained under UHV conditions (e.g., 10⁻⁹ mbar) to prevent surface contamination.
- Data Acquisition: A survey scan is first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the core levels of interest (e.g., Cu 2p and O 1s) and the valence band region.[7][15] The binding energy scale is typically calibrated using the C 1s peak at 284.8 eV or the Au 4f7/2 peak.[14]
- Data Analysis: The core-level spectra are analyzed to determine the chemical states of copper and oxygen. The presence of characteristic shake-up satellite peaks in the Cu 2p spectrum is a signature of the Cu²⁺ oxidation state in CuO.[7] The valence band spectrum provides information about the density of states and the contributions of Cu 3d and O 2p orbitals.[16]



Angle-Resolved Photoemission Spectroscopy (ARPES)

Objective: To directly map the electronic band structure (energy versus momentum) of monoclinic CuO.

Methodology:

- Sample Preparation: High-quality single crystals of monoclinic CuO are required for ARPES measurements. The crystals are mounted on a sample holder and aligned using a technique like Laue diffraction.[10] A clean, atomically flat surface is prepared in-situ by cleaving the crystal under UHV conditions at low temperatures (e.g., 10-20 K).[10]
- ARPES System: The experiment is conducted in an ARPES system consisting of a
 monochromatic light source (e.g., a synchrotron beamline or a UV lamp), a sample
 manipulator with multiple degrees of freedom for precise sample positioning, and a
 hemispherical electron analyzer for detecting the kinetic energy and emission angle of the
 photoelectrons.[17] The entire system is maintained under UHV.
- Data Acquisition: The sample is irradiated with photons of a specific energy and polarization.
 The electron analyzer measures the number of emitted photoelectrons as a function of their
 kinetic energy and emission angles (polar and azimuthal).[18] By systematically varying the
 emission angles, the band structure along specific high-symmetry directions in the Brillouin
 zone can be mapped.[19][20]
- Data Analysis: The binding energy (EB) and the in-plane crystal momentum (k||) of the electrons are calculated from the measured kinetic energy (Ekin) and emission angle (θ) using the following equations: EB = hv Φ Ekin and k|| = (1/ħ) * √(2m * Ekin) * sin(θ), where hv is the photon energy, Φ is the work function of the material, and m is the electron mass.
 [19] The resulting data provides a direct visualization of the occupied electronic states.

Theoretical Methodology: Density Functional Theory (DFT)

Objective: To theoretically calculate the electronic band structure, density of states (DOS), and other electronic properties of monoclinic CuO.

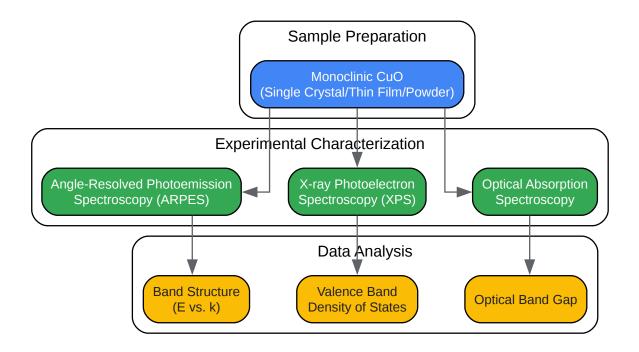
Methodology:

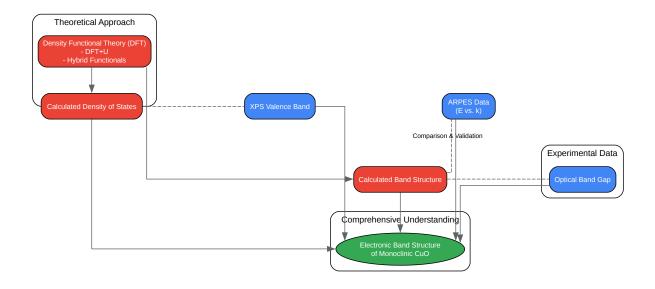


- Crystal Structure: The calculation starts with the experimental crystal structure of monoclinic CuO, which has a C2/c space group.[8] The lattice parameters are a = 4.653 Å, b = 3.410 Å, and c = 5.108 Å.[8]
- Computational Details: First-principles calculations are performed using DFT as implemented in software packages like Quantum ESPRESSO or VASP.
 - Exchange-Correlation Functional: Standard DFT functionals like the Local Density
 Approximation (LDA) or the Generalized Gradient Approximation (GGA) often fail to
 accurately predict the band gap of strongly correlated materials like CuO, typically
 underestimating it or even predicting a metallic state.[6][8]
 - DFT+U: To account for the strong on-site Coulomb repulsion of the Cu 3d electrons, the DFT+U method is commonly employed.[21] This involves adding a Hubbard U term for the Cu 3d orbitals and sometimes for the O 2p orbitals. Typical values used are U_eff for Cu-3d around 7-8 eV and for O-2p around 4.5 eV.[2][4][22]
 - Hybrid Functionals: Another approach is to use hybrid functionals like HSE06, which mix a
 portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional.
 - Pseudopotentials and Basis Set: Ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons.[8] The wavefunctions are expanded in a plane-wave basis set with a defined kinetic energy cutoff (e.g., 750 eV).[8]
- Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density. A k-point mesh (e.g., 8x12x8) is used to sample the Brillouin zone.[8]
- Band Structure and DOS Calculation: Following the SCF calculation, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone (e.g., L-M-A-G-Z-V).[8] The total and partial density of states (PDOS) are also calculated to understand the contributions of different atomic orbitals to the electronic states.

Mandatory Visualization









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